

Introduction: The Strategic Role of THP-Protected Indazoles

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Compound of Interest

Compound Name: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1442985

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The indazole nucleus is a cornerstone pharmacophore, integral to the structure of various marketed drugs, including the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine.^[1] Its unique bicyclic aromatic structure allows for diverse biological interactions. However, the acidic N-H proton in the pyrazole ring often complicates synthetic transformations by interfering with organometallic reagents or leading to undesired side reactions.

The introduction of a protecting group is therefore a crucial step in the multi-step synthesis of complex indazole derivatives. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its numerous advantages:

- Ease of Introduction: It is readily installed using dihydropyran (DHP) under mild acidic conditions.^[4]
- Robust Stability: The THP ether is stable across a wide range of non-acidic reaction conditions, including organometallic cross-coupling, reduction, and strongly basic environments.^[4]
- Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, which preserves most other functional groups.

By protecting the 4-bromo-1H-indazole at the N1 position, a stable yet reactive intermediate is formed. The bromine atom at the C4 position serves as a versatile handle for introducing

molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the synthesis of diverse libraries of novel compounds for drug discovery.

Core Compound Identification

A clear identification of the compound is fundamental for regulatory, safety, and experimental accuracy.

Identifier	Data	Source
IUPAC Name	4-bromo-1-(oxan-2-yl)indazole	[5]
Synonyms	4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, 4-Bromo-1-tetrahydropyran-2-yl-indazole	[5]
CAS Number	1022158-35-5	[5] [6]
Molecular Formula	C ₁₂ H ₁₃ BrN ₂ O	[5]
Molecular Weight	281.15 g/mol	[5]
Chemical Structure	(SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br)	[5]

Physicochemical Properties

The physical properties of 4-Bromo-1-THP-indazole dictate its handling, purification, and formulation characteristics.

Property	Description	Reference
Appearance	White solid.	[6]
Melting Point	Not explicitly reported in the provided search results, but as a crystalline solid, a distinct melting point is expected.	
Boiling Point	Not applicable; the compound would likely decompose at the high temperatures required for boiling at atmospheric pressure.	
Solubility	Based on its synthesis and purification, the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran.[6] It is expected to be insoluble in water.	

Spectroscopic and Analytical Data

Structural confirmation is unequivocally established through spectroscopic analysis. The data presented here is based on reported literature values and theoretical prediction.

Proton Nuclear Magnetic Resonance (^1H NMR)

The ^1H NMR spectrum provides a definitive fingerprint of the molecule. A published spectrum in CDCl_3 confirms the structure with the following key resonances:[6]

- δ 8.03 (1H, d): The proton at the C7 position of the indazole ring.
- δ 7.55 (1H, dd): The proton at the C5 position of the indazole ring.
- δ 7.32 (1H, dd): The proton at the C6 position of the indazole ring.

- δ 5.71 (1H, dddd): The anomeric proton of the THP ring (the C-H adjacent to both the ring oxygen and the indazole nitrogen).
- δ 4.00 & 3.73 (2H, m): The two protons of the -O-CH₂- group in the THP ring.
- δ 2.55, 2.03-2.23, 1.60-1.88 (6H, m): The remaining six protons of the three methylene (-CH₂-) groups in the THP ring.^[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While not explicitly found in search results, the ¹³C NMR spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including the characteristic signals for the aromatic carbons of the indazole ring and the aliphatic carbons of the THP group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 280.02113 Da.^[5] A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and aliphatic regions, C=C and C=N stretching from the indazole ring, and a prominent C-O-C stretching band from the THP ether linkage. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms the successful protection of the indazole nitrogen.

Synthesis and Purification Protocol

The following protocol describes the N1-regioselective protection of 4-bromo-1H-indazole, adapted from established procedures.^{[6][7]} This method represents a reliable and scalable approach to the target compound.

Causality and Experimental Rationale

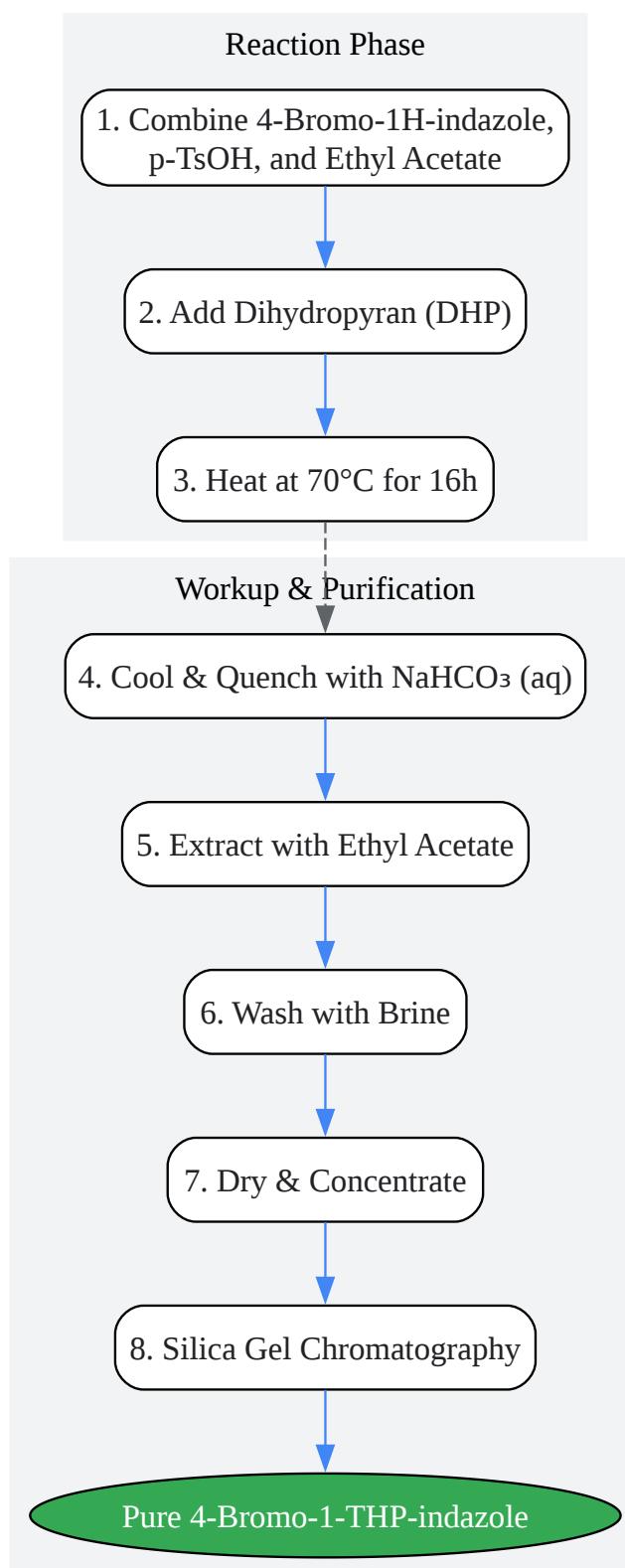
- Reactants: 4-bromo-1H-indazole is the starting material. 3,4-Dihydro-2H-pyran (DHP) serves as the source for the THP group.
- Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to activate the DHP for nucleophilic attack by the indazole nitrogen.
- Solvent: A non-protic solvent like ethyl acetate is used to dissolve the reactants without competing in the reaction.
- Temperature: Heating the reaction to 70°C ensures a sufficient reaction rate for the thermodynamically favored N1-isomer formation.[2][6]
- Workup: A saturated aqueous sodium bicarbonate wash is crucial to neutralize the acid catalyst, thereby quenching the reaction and preventing potential deprotection during workup and purification.[6]
- Purification: Silica gel column chromatography is effective for separating the product from any unreacted starting material, residual catalyst, and potential N2-isomer byproduct.[6]

Step-by-Step Methodology

- Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
- Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) to the mixture.
- Reaction Conditions: Heat the reaction mixture to 70°C and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]
- Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
- Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate.[6]
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).[6]

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to afford 4-Bromo-1-THP-indazole as a white solid.[6]

Experimental Workflow Diagram

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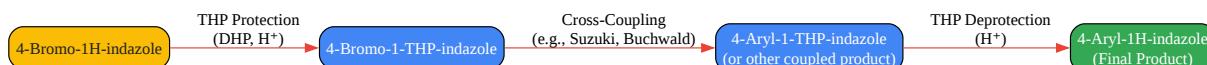
Caption: Synthesis and purification workflow for 4-Bromo-1-THP-indazole.

Chemical Reactivity and Stability

Understanding the reactivity profile of 4-Bromo-1-THP-indazole is key to its application as a synthetic intermediate.

- Stability: The compound is stable under neutral and basic conditions. However, the THP protecting group is labile to acid. Treatment with acids such as HCl in methanol or trifluoroacetic acid (TFA) in dichloromethane will cleave the THP group, regenerating the free N-H of 4-bromo-1H-indazole.
- Reactivity at C4-Br: The C4-bromo substituent is the primary site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is the principal reason for employing this intermediate in drug discovery programs.
- Synthetic Utility: The typical synthetic sequence involves (1) THP protection of the indazole, (2) functionalization at the C4 position via the bromo group, and (3) deprotection of the THP group to reveal the final target molecule.

Diagram of Synthetic Utility



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Caption: Role of 4-Bromo-1-THP-indazole as a key synthetic intermediate.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

- Safety Precautions: The parent compound, 4-bromo-1H-indazole, is classified as toxic if swallowed and causes skin and serious eye irritation.^[8] It is prudent to handle 4-Bromo-1-THP-indazole with the same level of caution. Always use appropriate Personal Protective

Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

- Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.^[9] Storage at 4°C is recommended for long-term stability.^[9]
- Incompatibility: Avoid contact with strong oxidizing agents and strong acids, as acids will cause deprotection.

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